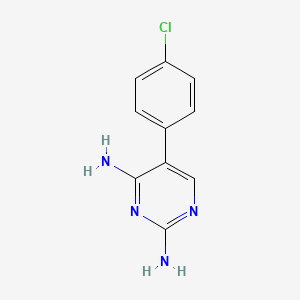

5-(4-Chlorophenyl)pyrimidine-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYDYFKZLKCNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168851 | |

| Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17039-14-4 | |

| Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory in Drug Discovery Research

The journey of 2,4-diaminopyrimidine (B92962) derivatives in drug discovery is marked by their crucial role as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. researchgate.netmdpi.com This pathway is vital for the synthesis of nucleotides, which are the building blocks of DNA and RNA, making DHFR a key target for antimicrobial and anticancer therapies. researchgate.netmdpi.comnih.gov

The 2,4-diaminopyrimidine core is a key structural feature in several established therapeutic agents, including the antibacterial drug trimethoprim (B1683648) and the antiprotozoal drug pyrimethamine (B1678524). mdpi.comnih.gov These compounds function as antifolates, selectively inhibiting microbial or protozoal DHFR over the human form of the enzyme. wikipedia.org The success of these early drugs spurred further research into structurally related compounds, leading to the synthesis and evaluation of numerous analogues, including 5-(4-Chlorophenyl)pyrimidine-2,4-diamine.

The introduction of a substituted aryl group, such as the 4-chlorophenyl group at the 5-position of the pyrimidine (B1678525) ring, was a strategic modification aimed at exploring and optimizing the compound's interaction with the target enzyme's active site. This structural alteration influences the molecule's potency, selectivity, and pharmacokinetic properties. The synthesis of such derivatives often involves chemical reactions like the Suzuki cross-coupling, which allows for the precise introduction of aryl groups onto the pyrimidine core. researchgate.netresearchgate.net This synthetic versatility has enabled the creation of extensive libraries of related compounds for biological screening.

Scope of Academic Investigation

Established Chemical Synthesis Pathways

The construction of the 5-aryl-2,4-diaminopyrimidine scaffold is typically achieved through a sequence of reactions starting from simpler pyrimidine precursors. A common and well-documented approach involves the strategic modification of a pre-formed pyrimidine ring, most notably through cross-coupling reactions.

A prevalent pathway begins with a readily available starting material, such as 2,4-diamino-6-hydroxypyrimidine. mdpi.com This precursor undergoes chlorination, often using phosphorus oxychloride (POCl₃), to yield 2,4-diamino-6-chloropyrimidine. mdpi.comgoogle.com This chlorinated intermediate is more reactive and suitable for subsequent modifications.

To introduce the 4-chlorophenyl group at the 5-position, a halogen is first introduced at this site. The resulting 5-halo-2,4-diaminopyrimidine derivative then serves as a substrate for a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki reaction. mdpi.com This key step involves reacting the halogenated pyrimidine with (4-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base. This method allows for the direct and selective formation of the carbon-carbon bond between the pyrimidine ring and the chlorophenyl group.

The general steps of this established pathway are summarized below:

| Step | Precursor | Key Reagents | Intermediate/Product | Purpose |

| 1 | 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | 2,4-Diamino-6-chloropyrimidine | Activation of the pyrimidine ring for further substitution. mdpi.comgoogle.com |

| 2 | 2,4-Diamino-6-chloropyrimidine | Halogenating agent (e.g., NBS) | 2,4-Diamino-5-bromo-6-chloropyrimidine | Introduction of a leaving group at the 5-position for cross-coupling. |

| 3 | 2,4-Diamino-5-bromo-6-chloropyrimidine | (4-chlorophenyl)boronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | 5-(4-Chlorophenyl)-2,4-diamino-6-chloropyrimidine | Formation of the C-C bond to attach the aryl group via Suzuki coupling. mdpi.com |

| 4 | 5-(4-Chlorophenyl)-2,4-diamino-6-chloropyrimidine | Reduction/Dehalogenation agent | This compound | Removal of the chloro group at the 6-position to yield the final compound. |

This table represents a generalized pathway; specific reagents and conditions may vary.

Methodological Advancements and Efficiency Considerations

Microwave-Assisted Synthesis: One significant advancement is the use of microwave irradiation as an alternative to conventional heating. Microwave-assisted synthesis can dramatically shorten reaction times for key steps, such as the Suzuki coupling, leading to higher throughput and often cleaner reactions with improved yields. mdpi.com

Catalysis and Reaction Media: The development of more robust and efficient catalysts continues to be a major area of research. For instance, copper-catalyzed reactions have been explored as alternatives to palladium for certain coupling steps in pyrimidine synthesis. mdpi.com Furthermore, there is a strong emphasis on replacing traditional volatile organic solvents (VOCs) with greener alternatives. Methodologies utilizing water as a solvent or employing novel media like ionic liquids and deep eutectic solvents (DES) are being developed. rasayanjournal.co.inresearchgate.netmdpi.com These alternative solvents not only reduce the environmental impact but can also in some cases enhance reaction rates and selectivity. mdpi.com

Multicomponent Reactions (MCRs): The design of one-pot, multicomponent reactions represents a paradigm shift in synthetic efficiency. MCRs combine three or more reactants in a single step to form the final product, which significantly reduces the number of synthetic and purification steps, thereby saving time, resources, and minimizing waste generation. rasayanjournal.co.in While a specific MCR for this compound is not prominently documented, the application of this principle to the synthesis of substituted pyrimidines is a key area of modern synthetic chemistry. rasayanjournal.co.in

A comparison of traditional and advanced methodologies is outlined below:

| Feature | Conventional Method | Advanced/Green Method | Benefit of Advancement |

| Heating | Oil bath, heating mantle (hours to days) | Microwave irradiation (minutes) | Drastically reduced reaction times, potential for higher yields. rasayanjournal.co.inmdpi.com |

| Solvents | Volatile organic compounds (e.g., DMF, Toluene) | Water, Ionic Liquids, Deep Eutectic Solvents (DES) | Reduced environmental impact, improved safety, potential for catalyst recycling. rasayanjournal.co.inresearchgate.net |

| Process | Multiple, sequential steps with intermediate isolation | One-pot or multicomponent reactions | Increased efficiency, atom economy, and reduced waste. rasayanjournal.co.in |

| Catalysts | Traditional palladium catalysts | High-turnover catalysts, alternative metals (e.g., copper) | Lower catalyst loading, reduced cost, and potentially different reactivity. mdpi.com |

These methodological advancements are crucial for making the synthesis of complex molecules like this compound more sustainable and economically viable for research and potential large-scale production.

Molecular and Electronic Structure Elucidation of 5 4 Chlorophenyl Pyrimidine 2,4 Diamine

Vibrational Spectroscopic Characterization

Vibrational spectroscopy is a fundamental technique for identifying the functional groups and fingerprint region of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine would be expected to show characteristic absorption bands corresponding to its various functional groups. Key vibrational modes would include:

N-H stretching: The primary amine (-NH2) groups would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching: Vibrations from the C-H bonds on the chlorophenyl and pyrimidine (B1678525) rings would appear around 3000-3100 cm⁻¹.

C=N and C=C stretching: The pyrimidine ring would have characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibrations of the amine groups would be observed in the range of 1550-1650 cm⁻¹.

C-Cl stretching: A band corresponding to the stretching of the carbon-chlorine bond on the phenyl ring would be expected in the fingerprint region, typically around 700-800 cm⁻¹.

A hypothetical data table for the prominent FT-IR peaks is presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | Asymmetric N-H Stretch |

| ~3350 | Symmetric N-H Stretch |

| ~3080 | Aromatic C-H Stretch |

| ~1640 | N-H Scissoring (Bending) |

| ~1600 | C=C Aromatic Ring Stretch |

| ~1570 | C=N Pyrimidine Ring Stretch |

| ~830 | para-substituted C-H Bend |

| ~750 | C-Cl Stretch |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the aromatic rings and the C-Cl bond. The symmetric vibrations of the pyrimidine and chlorophenyl rings would be expected to show strong signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would be essential for structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the amine groups, the pyrimidine ring, and the chlorophenyl ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. The amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between the carbons of the pyrimidine and chlorophenyl rings.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 | Doublet | Protons ortho to Chlorine |

| ¹H | ~7.3 | Doublet | Protons meta to Chlorine |

| ¹H | ~8.0 | Singlet | Pyrimidine ring proton |

| ¹H | ~5.5 | Broad Singlet | Amine (-NH₂) protons |

| ¹³C | ~163 | Singlet | C2, C4 (attached to -NH₂) |

| ¹³C | ~158 | Singlet | C6 |

| ¹³C | ~135 | Singlet | C-Cl of chlorophenyl ring |

| ¹³C | ~130 | Singlet | CH of chlorophenyl ring |

| ¹³C | ~129 | Singlet | CH of chlorophenyl ring |

| ¹³C | ~100 | Singlet | C5 (attached to chlorophenyl) |

Quantum Mechanical and Density Functional Theory (DFT) Studies

DFT calculations are a powerful computational tool used to predict and understand the electronic structure and properties of molecules. These theoretical studies can complement and help interpret experimental data.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich diaminopyrimidine ring, while the LUMO may have significant contributions from the chlorophenyl ring.

A table summarizing hypothetical DFT-calculated electronic properties is shown below.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

In-Depth Analysis of this compound Uncovers Limited Public Data

A comprehensive review of publicly available scientific literature reveals a significant gap in detailed computational and structural analysis of the chemical compound this compound. Despite its relevance in medicinal chemistry as a scaffold, specific research findings on its atomic charge distribution, molecular electrostatic potential, and conformational energy landscapes are not readily accessible.

Following an extensive search for data pertaining to the molecular and electronic structure of this compound, it has been determined that the specific, detailed research findings required to construct an in-depth analysis of its physicochemical properties are not available in the public domain. The investigation sought to elucidate key computational chemistry descriptors, but the search yielded no specific studies containing the necessary data for this particular molecule.

The planned article was structured to detail the following advanced molecular properties:

Atomic Charge Distribution: This analysis is crucial for understanding the distribution of electrons across the molecule, which influences its reactivity, polarity, and intermolecular interactions. Typically, this involves computational methods like Mulliken or Natural Bond Orbital (NBO) population analyses to assign partial charges to each atom.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are vital for visualizing the charge distribution from a three-dimensional perspective. They identify electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack), providing critical insights into the molecule's reactive behavior and potential for forming non-covalent bonds, such as hydrogen bonds.

Conformational Analysis and Potential Energy Surfaces: This involves studying the molecule's energy as a function of the rotation around its single bonds. A key aspect for this compound would be the analysis of the torsional angle between the pyrimidine and the 4-chlorophenyl rings. This analysis helps to identify the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them, which are fundamental to its biological activity and interaction with target proteins.

While computational studies and structural analyses are available for analogous compounds and derivatives within the pyrimidine family, the explicit data for this compound could not be located. The strict requirement for scientifically accurate and specific information on this sole compound prevents the use of data from related molecules as substitutes, as such extrapolation would be scientifically unsound.

The absence of this specific information in publicly accessible databases and scientific literature indicates a potential area for future research. A dedicated computational study using methods such as Density Functional Theory (DFT) would be required to generate the precise data needed to populate the outlined analyses. Such research would provide valuable insights into the unique electronic and structural characteristics of this compound, contributing to a deeper understanding of its properties.

Computational and Theoretical Investigations of 5 4 Chlorophenyl Pyrimidine 2,4 Diamine

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of 5-phenylpyrimidine-2,4-diamine (B1266188), 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to guide the design of more potent analogs.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their steric and electrostatic fields. In the context of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine and its analogs, a CoMFA model is built by aligning the compounds and calculating their interaction energies with a probe atom on a 3D grid.

The resulting CoMFA contour maps highlight regions where modifications to the molecular structure could enhance biological activity. For the 5-phenylpyrimidine-2,4-diamine scaffold, CoMFA studies on similar compounds suggest that:

Steric Fields: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that smaller groups would be beneficial. For this compound, steric bulk at certain positions of the phenyl ring can influence its orientation within the target's active site.

Electrostatic Fields: Red contours highlight areas where electronegative groups (like the chloro group) are favorable for activity, whereas blue contours indicate that electropositive groups would be advantageous. The chloro-substituted phenyl ring of the title compound is often associated with favorable electrostatic interactions.

| Field Type | Favorable Substitution | Unfavorable Substitution |

| Steric | Bulky groups in specific regions of the phenyl ring | Bulky groups that cause steric hindrance |

| Electrostatic | Electronegative groups at the para-position of the phenyl ring | Electropositive groups in regions requiring negative potential |

Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more comprehensive understanding of the structure-activity relationship.

For this compound and its analogs, CoMSIA models often reveal the importance of:

Hydrophobic Fields: Yellow contours indicate regions where hydrophobic groups enhance activity, while white contours suggest that hydrophilic groups are preferred. The 4-chlorophenyl group contributes significantly to the hydrophobic interactions.

Hydrogen Bond Donor/Acceptor Fields: Cyan and purple contours highlight favorable positions for hydrogen bond donors and acceptors, respectively. The 2,4-diamino groups on the pyrimidine (B1678525) ring are crucial hydrogen bond donors.

| Property | Favorable Feature | Rationale |

| Hydrophobicity | Lipophilic group at the 5-position | Enhances binding to hydrophobic pockets in the active site |

| H-Bond Donor | Amino groups at positions 2 and 4 | Form key hydrogen bonds with the target enzyme |

| H-Bond Acceptor | Pyrimidine ring nitrogens | Can accept hydrogen bonds from active site residues |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, docking studies are frequently performed with its known biological target, dihydrofolate reductase (DHFR). nih.govnih.govmalariaworld.org These simulations provide insights into the binding mode and key interactions responsible for its inhibitory activity.

Docking simulations of this compound into the active site of DHFR typically reveal the following key interactions:

Hydrogen Bonding: The 2,4-diamino groups of the pyrimidine ring form crucial hydrogen bonds with acidic residues in the DHFR active site, such as Aspartate.

Hydrophobic Interactions: The 4-chlorophenyl ring is accommodated in a hydrophobic pocket, where it forms van der Waals interactions with nonpolar residues.

Pi-Pi Stacking: The pyrimidine ring can engage in pi-pi stacking interactions with aromatic residues like Phenylalanine or Tyrosine within the active site.

| Interaction Type | Interacting Groups on Ligand | Potential Interacting Residues in DHFR |

| Hydrogen Bonding | 2-amino, 4-amino groups | Aspartate, Threonine, Serine |

| Hydrophobic | 4-chlorophenyl ring | Leucine (B10760876), Isoleucine, Valine |

| Pi-Pi Stacking | Pyrimidine ring, Phenyl ring | Phenylalanine, Tyrosine |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecule and its complex with a biological target over time. For this compound, MD simulations are used to assess the stability of its binding mode, analyze its conformational flexibility, and calculate binding free energies.

Analysis of Conformational Plasticity

MD simulations allow for the exploration of the conformational landscape of this compound both in its free state and when bound to a protein. A key aspect of its conformational plasticity is the rotational freedom of the bond connecting the pyrimidine and phenyl rings. The dihedral angle between these two rings can fluctuate, allowing the molecule to adopt different conformations.

Studies on similar 2,4,5-trisubstituted pyrimidines have shown that steric clashes between substituents can lead to a twisted, non-planar conformation, which may be crucial for selective binding to certain protein kinases. cardiff.ac.uk The analysis of the trajectory from an MD simulation can reveal the most stable conformations and the energy barriers between them, providing insights into how the molecule adapts to the binding pocket of its target.

Binding Free Energy Calculations (e.g., MM-PBSA)

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. ambermd.orgnih.govnih.gov This calculation is performed on snapshots taken from an MD simulation trajectory. The binding free energy is calculated as the sum of the changes in molecular mechanical gas-phase energy, solvation free energy, and conformational entropy upon binding.

For the this compound-DHFR complex, MM-PBSA calculations can dissect the energetic contributions to binding:

Van der Waals and Electrostatic Energies: These terms are typically the major driving forces for binding, reflecting the favorable interactions within the active site.

Polar Solvation Energy: This term often opposes binding, as the polar groups of the ligand and protein are desolvated upon complex formation.

Nonpolar Solvation Energy: This term, related to the hydrophobic effect, generally favors binding.

A representative breakdown of the energy contributions from an MM-PBSA calculation for a similar pyrimidine-based inhibitor is shown below.

| Energy Component | Contribution to Binding |

| ΔE_vdw | Favorable |

| ΔE_elec | Favorable |

| ΔG_polar | Unfavorable |

| ΔG_nonpolar | Favorable |

| ΔG_bind | Favorable (Overall) |

Rational Drug Design Approaches

Rational drug design for derivatives of this compound often leverages structure-based and ligand-based computational methods to optimize potency, selectivity, and pharmacokinetic properties. A primary strategy involves targeting specific enzymes, such as protein kinases, which are frequently implicated in proliferative diseases.

One prominent approach is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the target protein. For instance, in the design of selective cyclin-dependent kinase 9 (CDK9) inhibitors, the structural differences between the ATP-binding sites of various CDKs are exploited. cardiff.ac.uk By analyzing the crystal structures of related pyrimidine compounds bound to their targets, medicinal chemists can identify key interactions and design modifications to enhance binding affinity and selectivity. For example, the introduction of specific substituents at the C-5 position of the pyrimidine ring can influence both the steric and electronic properties of the molecule, thereby affecting its interaction with the kinase. cardiff.ac.uk Molecular docking simulations are a crucial tool in this process, allowing for the virtual screening of potential derivatives and the rationalization of observed structure-activity relationships (SAR). cardiff.ac.uk These simulations can predict the binding poses of ligands within the active site, highlighting potential hydrogen bonds, hydrophobic interactions, and other key binding determinants. cardiff.ac.uk

Another key aspect of rational design is the optimization of selectivity. For example, in the development of Janus kinase 3 (JAK3) inhibitors, a unique cysteine residue (Cys909) in the active site can be targeted to achieve selectivity over other JAK isoforms. nih.gov By designing molecules that can form a covalent or strong non-covalent interaction with this specific residue, researchers can create highly potent and selective inhibitors. nih.gov

The following table summarizes key rational design strategies and their applications for pyrimidine-2,4-diamine derivatives:

| Design Strategy | Application | Key Considerations |

| Structure-Based Drug Design (SBDD) | Improving potency and selectivity for a specific target (e.g., kinases). | Requires 3D structure of the target protein; focuses on optimizing interactions within the binding site. |

| Targeting Unique Residues | Achieving selectivity for a specific enzyme isoform (e.g., JAK3 over other JAKs). | Exploits differences in the amino acid composition of the active site between related proteins. |

| Modulating Physicochemical Properties | Enhancing oral bioavailability and metabolic stability. | Introduction of groups like trifluoromethyl can improve these properties. cardiff.ac.uk |

| Structure-Activity Relationship (SAR) Studies | Understanding the impact of different substituents on biological activity. | Involves synthesizing and testing a series of related compounds to identify key functional groups. rsc.org |

Isostere and Structure Similarity Search Methodologies for Derivative Design

The design of novel derivatives of this compound frequently employs isosteric and bioisosteric replacement strategies, as well as structure similarity search methodologies like scaffold hopping, to identify new chemical entities with improved biological profiles.

Isosteric and Bioisosteric Replacements are fundamental in medicinal chemistry for fine-tuning the properties of a lead compound. estranky.sk Isosteres are atoms or groups of atoms that have similar size, shape, and electronic configuration. For example, the chloro, bromo, and methyl groups at the C-5 position of the pyrimidine ring can be considered isosteres due to their similar size, though their electronic properties differ, leading to different selectivity profiles in kinase inhibition. cardiff.ac.uk

A classic example of a bioisostere, a group that imparts similar biological properties, is the trifluoromethyl (CF3) group. cardiff.ac.uk It is often used as a bioisostere for a methyl (CH3) group. While similar in size to an ethyl group, its distinct shape and strong electron-withdrawing nature can significantly alter a molecule's properties. cardiff.ac.uk The CF3 group is more metabolically stable than a methyl group due to the strength of the C-F bond and can improve oral bioavailability. cardiff.ac.uk

Scaffold hopping is a computational technique used to identify novel scaffolds that can mimic the key interactions of a known active compound but possess a different core structure. nih.govnih.govresearchgate.net This approach is valuable for discovering compounds with novel intellectual property, improved properties, or different side-effect profiles. For derivatives of this compound, scaffold hopping could involve replacing the pyrimidine-2,4-diamine core with other heterocyclic systems that maintain the crucial hydrogen bonding interactions with the target protein. nih.gov For instance, a scaffold hopping strategy was successfully employed to develop new aryl-2-amino pyrimidine MRSA biofilm inhibitors by replacing a 2-aminoimidazole scaffold. nih.gov

The table below outlines these methodologies for derivative design:

| Methodology | Description | Example Application |

| Isosteric Replacement | Substitution of an atom or group with another of similar size and shape. | Replacing a chloro group at the C-5 position of the pyrimidine ring with a bromo or methyl group to modulate kinase selectivity. cardiff.ac.uk |

| Bioisosteric Replacement | Substitution with a group that results in similar biological activity. | Using a trifluoromethyl group as a bioisostere for a methyl or ethyl group to improve metabolic stability and bioavailability. cardiff.ac.uk |

| Scaffold Hopping | Identifying new core structures (scaffolds) that maintain the biological activity of a known compound. | Replacing the pyrimidine-2,4-diamine scaffold with other heterocyclic systems like oxazolo[5,4-d]pyrimidines to discover novel antagonists. nih.gov |

Biological Targets and Molecular Interactions of 5 4 Chlorophenyl Pyrimidine 2,4 Diamine

Dihydrofolate Reductase (DHFR) Enzymes across Species

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. atlasgeneticsoncology.org This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for antimicrobial and anticancer therapies. atlasgeneticsoncology.orgwikipedia.orgmdpi.com The efficacy of DHFR inhibitors often hinges on their selective toxicity, meaning they should potently inhibit the pathogen's or cancer cell's DHFR while sparing the human homologue to minimize side effects. nih.gov

Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS)

In the context of malaria, caused by Plasmodium falciparum, DHFR is part of a bifunctional enzyme, Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS). nih.gov This enzyme is a well-established target for antimalarial drugs like pyrimethamine (B1678524). nih.govnih.gov The compound 5-(4-chlorophenyl)pyrimidine-2,4-diamine, which shares a structural resemblance to pyrimethamine, has been investigated as an inhibitor of PfDHFR. nih.gov

Fragment-based screening has identified 5-(4-chlorophenyl)pyrimidin-4-amine, a related structure, as a binder to the PfDHFR active site. nih.gov Although this fragment showed a lower affinity compared to pyrimethamine, its interaction provides a basis for designing more potent inhibitors. nih.gov The 2,4-diaminopyrimidine (B92962) scaffold is known to mimic the natural substrate of DHFR, dihydrofolate. nih.gov Structure-activity relationship studies have shown that modifications to this scaffold can lead to compounds with nanomolar inhibition constants against both wild-type and drug-resistant strains of PfDHFR. nih.govnih.gov

| Compound Analogue | Target | Inhibition (Ki) | Reference |

|---|---|---|---|

| Substituted Pyrimidine-2,4-diamines | Wild-Type PfDHFR | 1.3-243 nM | nih.gov |

| Substituted Pyrimidine-2,4-diamines | Quadruple Mutant PfDHFR | 13-208 nM | nih.gov |

Human Dihydrofolate Reductase (hDHFR)

A critical aspect of developing DHFR inhibitors for infectious diseases is ensuring high selectivity for the parasite's enzyme over the human counterpart (hDHFR). nih.govnih.gov While the 2,4-diaminopyrimidine scaffold can bind to hDHFR, careful optimization is necessary to achieve selectivity. nih.gov Research has demonstrated that certain rigid biphenyl (B1667301) derivatives of 2,4-diaminopyrimidine show little inhibition of hDHFR, with Ki values above 100 nM, indicating high selectivity for the parasite enzyme. nih.gov This selectivity is crucial for minimizing off-target toxicity in potential therapeutic applications. nih.gov

| Compound Series | hDHFR Inhibition (Ki) | Selectivity Feature | Reference |

|---|---|---|---|

| Rigid Biphenyl Pyrimidines | > 100 nM | Highly selective for PfDHFR | nih.gov |

| New non-pyrimidine chemotypes | No inhibition detected | High initial selectivity | nih.gov |

Aminoacyl-tRNA Synthetase-Interacting Multifunctional Protein 2 Exon 2-Depleted Splice Variant (AIMP2-DX2)

AIMP2-DX2 is a splice variant of the tumor suppressor AIMP2 and has been identified as an oncogenic factor in various cancers, including lung, pancreatic, and colon cancer. bmbreports.org It promotes tumorigenesis by interfering with the pro-apoptotic functions of the full-length AIMP2. bmbreports.orgresearchgate.net Specifically, AIMP2-DX2 can competitively bind to proteins like p53, FBP, and TRAF2, thereby inhibiting the tumor-suppressive pathways regulated by AIMP2. bmbreports.orgresearchgate.net This makes AIMP2-DX2 an attractive target for cancer therapy.

The 2,4-diaminopyrimidine scaffold, present in this compound, has been explored for its potential to inhibit AIMP2-DX2. Novel 2-aminophenylpyrimidines have been developed as AIMP2-DX2 inhibitors, demonstrating promise in both in vitro and in vivo models of lung cancer. researchgate.net These compounds work by disrupting the oncogenic interactions of AIMP2-DX2, such as its binding to KRAS, which can lead to the suppression of cancer cell growth. nih.gov

Beta-N-Acetylhexosaminidase

Beta-N-acetylhexosaminidase is a lysosomal enzyme that plays a critical role in the degradation of gangliosides. Deficiencies in this enzyme lead to fatal neurodegenerative disorders like Tay-Sachs and Sandhoff diseases. The enzyme exists as two major isoenzymes, Hex A and Hex B. Pyrimethamine, which is structurally related to this compound, has been identified as an inhibitor of this enzyme. This suggests that compounds with a similar 2,4-diaminopyrimidine core could also interact with beta-N-acetylhexosaminidase.

Identification of Novel or Unidentified Molecular Targets

The versatility of the 2,4-diaminopyrimidine scaffold suggests that this compound and its analogues may interact with a broader range of biological targets than currently identified. For instance, pyrimidine-2,4-diamine derivatives have been found to target GTSE1, a protein overexpressed in some cancers, leading to cell cycle arrest and senescence in cancer cells. nih.gov Other studies have identified pyrimidine-based compounds as inhibitors of LIMK1, PARP-1, and anoctamin 1 (ANO1) ion channels, all of which are relevant targets in cancer therapy. rsc.orgmdpi.comresearchgate.net The potential for dual-target inhibition, such as the simultaneous inhibition of BRD4 and PLK1 by aminopyrimidine-2,4-diones, highlights the therapeutic potential of this chemical class. nih.gov Further research may uncover additional novel molecular targets for this compound, expanding its potential applications.

Mechanisms of Resistance and Strategies to Overcome Resistance to 5 4 Chlorophenyl Pyrimidine 2,4 Diamine

Genetic Mutations in Dihydrofolate Reductase (DHFR) Genes

The principal driver of resistance to 5-(4-Chlorophenyl)pyrimidine-2,4-diamine is the emergence of non-synonymous mutations within the dhfr gene of pathogenic organisms like Plasmodium falciparum. nih.gov These mutations alter the amino acid sequence of the DHFR enzyme, which is a critical component of the folate biosynthetic pathway. nih.gov This pathway is essential for the synthesis of precursors required for DNA replication. nih.gov By inhibiting DHFR, the compound disrupts this pathway, leading to parasite death. nih.gov However, mutations in the dhfr gene can diminish the drug's efficacy, allowing the parasite to survive and proliferate despite treatment. nih.govresearchgate.net

Characterization of Specific Amino Acid Substitutions (e.g., S108N, C59R, N51I, I164L)

Several key amino acid substitutions in the DHFR enzyme have been strongly associated with resistance to this compound. The accumulation of these mutations often occurs in a stepwise manner, leading to progressively higher levels of resistance. researchgate.net

S108N: The substitution of serine to asparagine at codon 108 is considered a pivotal mutation. researchgate.net It can lead to a significant decrease in sensitivity to the drug. researchgate.net This mutation is often the first to appear in the evolution of resistance. researchgate.net

C59R and N51I: The replacement of cysteine with arginine at position 59 and asparagine with isoleucine at position 51 frequently occur in conjunction with the S108N mutation. plos.orgd-nb.info These double mutations confer an intermediate level of resistance. plos.org

I164L: The substitution of isoleucine to leucine (B10760876) at codon 164, when added to the other mutations (N51I, C59R, and S108N), results in a quadruple mutant with the highest levels of resistance. plos.orgnih.gov

The prevalence of these mutations can vary geographically. For instance, the triple mutant (N51I/C59R/S108N) is the most frequent haplotype of dhfr in many regions, while double mutants like C59R/S108N and N51I/S108N also show distinct geographical distributions. malariaworld.org

Effects on Enzyme-Inhibitor Binding Affinity and Steric Interactions

Mutations within the DHFR active site directly impact the binding of this compound. These genetic alterations lead to a reduced binding affinity of the inhibitor to the enzyme. nih.gov Molecular dynamics simulations and binding free-energy calculations have demonstrated that the stability and affinity of the compound are inversely related to the number of mutations present in its binding site. nih.gov

The underlying mechanism for this reduced affinity is often steric hindrance. nih.gov Mutations involving residues with bulkier side chains can physically obstruct the binding of the drug within the active site. nih.gov For example, the S108N mutation is thought to cause the displacement of the inhibitor from the active site. researchgate.net Similarly, in Plasmodium vivax, the mutation from serine to asparagine at the homologous position 117 increases steric constraints, perturbing the optimal binding positions of both the inhibitor and its cofactor, NADPH. nih.gov This leads to a significant loss of binding affinity. nih.gov

Folate Pathway Compensation Mechanisms in Resistant Organisms

Beyond mutations in the primary drug target, organisms can develop resistance through compensatory mechanisms within the folate pathway. nih.govnih.gov These mechanisms can help the parasite overcome the effects of DHFR inhibition. One such strategy involves increasing the flux through the folate biosynthesis pathway. nih.gov

Strategies for Mitigating Resistance Development

To counter the development and spread of resistance to this compound, combination therapies have been widely adopted.

Rationale for Combination Therapies (e.g., with Sulfadiazine (B1682646), Sulfadoxine)

The combination of this compound with sulfonamides like sulfadiazine or sulfadoxine (B1681781) is a cornerstone of antimalarial and anti-toxoplasmosis treatment. nih.govmedscape.com These two classes of drugs act synergistically by targeting different enzymes in the same essential metabolic pathway. nih.govyoutube.com

This compound inhibits DHFR, while sulfonamides inhibit dihydropteroate (B1496061) synthetase (DHPS), an earlier enzyme in the folate synthesis pathway. nih.govyoutube.com This sequential blockade provides a more complete inhibition of tetrahydrofolic acid synthesis. youtube.com

The rationale for this combination therapy is twofold:

Enhanced Efficacy: The synergistic action of the two drugs leads to a more potent antiparasitic effect than either drug used alone. medscape.comyoutube.com

Decreased Likelihood of Resistance: It is statistically much less likely for a parasite to simultaneously develop mutations in both the dhfr and dhps genes that would confer resistance to both drugs. youtube.com If a parasite develops a mutation rendering it resistant to one component of the combination, the other drug remains effective, thus preventing the synthesis of essential folate precursors. youtube.com

This strategy has been effective in extending the therapeutic life of antifolate drugs. nih.gov

Design and Evaluation of Novel Inhibitors Against Resistant Enzyme Variants

The emergence of resistance to this compound and related antifolates, primarily through mutations in the target enzyme dihydrofolate reductase (DHFR), has necessitated a concerted effort in the rational design and evaluation of novel inhibitors capable of overcoming these resistance mechanisms. Research has focused on understanding the structural basis of resistance and leveraging this knowledge to develop next-generation compounds with improved efficacy against mutant enzyme variants. Strategies have included modifying existing scaffolds to mitigate the effects of resistance-conferring mutations and discovering entirely new chemical classes of inhibitors that bind to the enzyme in novel ways.

One prominent approach involves the structure-based design of analogues of existing drugs, such as pyrimethamine (B1678524), a close structural relative of this compound. Resistance to pyrimethamine in the malaria parasite Plasmodium falciparum is well-characterized and often arises from a key mutation, S108N, in the DHFR active site. drugbank.com This single mutation can be compounded by others, such as C59R or N51I, leading to higher levels of resistance. drugbank.com By using a homology model of the three-dimensional structure of P. falciparum DHFR-TS, researchers have designed and synthesized pyrimethamine analogues specifically to inhibit these resistant forms of the enzyme. drugbank.com

These design efforts have yielded compounds with significantly improved activity against double-mutant (C59R + S108N) DHFR. For instance, an m-chloro analogue of pyrimethamine demonstrated a much lower inhibition constant (Ki) against the doubly mutant enzyme compared to pyrimethamine itself. drugbank.com This enhanced enzymatic inhibition translated to more potent inhibition of parasite growth in vitro, highlighting the success of this rational design strategy. drugbank.com

| Compound | Target Enzyme | Inhibition Constant (Ki) (nM) | Parasite Growth Inhibition (IC50) (µM) |

|---|---|---|---|

| Pyrimethamine | Wild-Type DHFR | 1.5 | - |

| Pyrimethamine | C59R + S108N Mutant DHFR | 71.7 | 10.2 |

| m-Methoxy analogue | Wild-Type DHFR | 1.07 | - |

| m-Methoxy analogue | C59R + S108N Mutant DHFR | 14.0 | 3.7 |

| m-Chloro analogue | Wild-Type DHFR | 0.30 | - |

| m-Chloro analogue | C59R + S108N Mutant DHFR | 2.40 | 0.6 |

Another successful strategy has been the development of inhibitors with entirely different scaffolds that are less susceptible to existing resistance mutations. An example is WR99210, a triazine-based inhibitor that is structurally distinct from diaminopyrimidines. This compound has proven highly effective against pyrimethamine-resistant strains of Plasmodium vivax. nih.gov Interestingly, mutations in the P. vivax DHFR that confer high-level resistance to pyrimethamine were found to render the enzyme exceptionally sensitive to WR99210. nih.gov This suggests that the structural changes in the enzyme's active site that prevent pyrimethamine binding create a more favorable binding environment for WR99210. nih.gov This phenomenon of "negative cross-resistance" is a highly desirable feature in the design of new drugs to combat resistance.

| DHFR Allele | Key Mutations | WR99210 IC50 (M) |

|---|---|---|

| Wild Type | None | 1.1 x 10-9 |

| Mutant 1 | S58R | 2.8 x 10-10 |

| Mutant 2 | S117N | 1.4 x 10-10 |

| Mutant 3 | F57L / S58R | 1.6 x 10-10 |

| Mutant 4 | S58R / S117N | 2.8 x 10-11 |

| Mutant 5 | F57I / S58R / T61M / S117T | 1.2 x 10-11 |

Beyond modifying existing inhibitors or introducing new scaffolds, other innovative approaches are being explored. These include the discovery of novel chemical classes such as stilbenoids, deoxybenzoins, and chalcones that bind to unique allosteric sites on the DHFR enzyme, a mechanism distinct from traditional competitive inhibitors. nih.gov Another advanced strategy involves the creation of Proteolysis Targeting Chimeras (PROTACs). cognit.ca These bifunctional molecules are designed to not only inhibit the target enzyme but to tag it for cellular destruction, a method that could be particularly effective against resistance caused by DHFR overexpression. cognit.ca The continued application of structure-based drug design, guided by an ever-deeper understanding of enzyme-inhibitor interactions at the atomic level, remains a cornerstone for developing potent and durable inhibitors against resistant enzyme variants. nih.govresearchgate.netcambridge.org

Preclinical Pharmacological Investigations of 5 4 Chlorophenyl Pyrimidine 2,4 Diamine

In Vitro Studies

Antiparasitic Activity

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore for targeting the DHFR enzyme in Plasmodium species, the causative agents of malaria. nih.gov While its close analog, pyrimethamine (B1678524), is a known antimalarial drug, specific data on 5-(4-chlorophenyl)pyrimidine-2,4-diamine is limited.

In a fragment-based screening study aimed at identifying new inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a structurally related fragment, 5-(4-chlorophenyl)pyrimidin-4-amine, was evaluated. nih.gov This fragment, which lacks the 2-amino group of the target compound, exhibited a significant loss of affinity for the PfDHFR enzyme compared to pyrimethamine, underscoring the critical role of both amino groups for potent inhibitory activity. nih.gov Direct enzymatic inhibition or whole-cell activity data for this compound against Plasmodium species was not available in the reviewed literature.

Table 1: In Vitro Activity of Related Compounds Against Plasmodium falciparum

| Compound/Fragment | Target | Activity | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)pyrimidin-4-amine | PfDHFR | Four orders of magnitude loss of affinity compared to Pyrimethamine | nih.gov |

| Pyrimethamine | PfDHFR | Potent Inhibitor | nih.govnih.gov |

Pyrimethamine, which differs from the subject compound only by the presence of a 6-ethyl group, is a cornerstone in the treatment of toxoplasmosis, a disease caused by the parasite Toxoplasma gondii. mdpi.com It acts by inhibiting the parasite's DHFR. Given the structural similarity, this compound is anticipated to have activity against T. gondii. However, specific in vitro studies quantifying the inhibitory concentration (IC50) or efficacy of this compound against T. gondii are not detailed in the currently available scientific literature. Research often focuses on pyrimethamine or novel, structurally distinct compounds. nih.govmdpi.comnih.gov

Antiviral Activity (e.g., Rabies Virus)

The potential for 2,4-diaminopyrimidine derivatives to exhibit antiviral activity is an area of ongoing research. A recent study screened a library of FDA-approved drugs for activity against the rabies virus and identified pyrimethamine as an inhibitor of rabies infection in vitro. nih.gov The study suggested that pyrimethamine's mechanism involves the inhibition of adenosine (B11128) synthesis and noted a synergistic interaction with ribavirin. nih.gov

Despite the observed in vitro activity of its close analog, specific preclinical studies investigating the antiviral efficacy of this compound against the rabies virus or other viruses have not been reported in the reviewed literature.

Anticancer Activity in Cell Lines

The folate pathway is a validated target in oncology, and DHFR inhibitors are used as chemotherapeutic agents. The anticancer potential of various pyrimidine-based compounds has been explored in numerous cancer types. nih.govmdpi.comnih.gov Studies have investigated novel pyrimidine (B1678525) derivatives against melanoma cell lines, demonstrating the potential for this chemical class to yield effective anticancer agents. mdpi.com For example, a study on new thiazolo[4,5-d]pyrimidine (B1250722) derivatives reported growth inhibitory effects against the SK-MEL-28 melanoma cell line. mdpi.com

However, direct preclinical investigations focusing on the specific cytotoxic or antiproliferative effects of this compound in melanoma cell lines were not found in the reviewed scientific literature.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-(4-chlorophenyl)pyrimidin-4-amine |

| Pyrimethamine |

| Ribavirin |

| Sulfadiazine (B1682646) |

Non-Small Cell Lung Cancer (NSCLC) Cell Lines

The anticancer potential of Pyrimethamine, a structural analogue of this compound, has been evaluated in several NSCLC cell lines. Studies have shown that its efficacy is particularly pronounced in cells expressing high levels of AIMP2-DX2, an oncogenic splice variant of the tumor suppressor AIMP2. nih.gov The mechanism of action involves the targeted reduction of AIMP2-DX2 protein levels through ubiquitin-mediated degradation. nih.gov

In a panel of five lung cancer cell lines, the growth inhibitory effects of Pyrimethamine were found to correlate with the expression levels of AIMP2-DX2. nih.gov The H460 cell line, which has high AIMP2-DX2 expression, was the most sensitive to the compound. nih.gov In contrast, Pyrimethamine showed no significant inhibitory effect on the normal lung fibroblast cell line WI-26, which expresses low levels of AIMP2-DX2. nih.gov Other research has also confirmed the inhibitory activity of Pyrimethamine against NSCLC cell lines A549 and NCI-H460 by targeting human dihydrofolate reductase (hDHFR). aacrjournals.org

Table 1: In Vitro Activity of Pyrimethamine Against NSCLC Cell Lines

| Cell Line | Compound Tested | Key Finding | Reported GI₅₀ Value | Source |

|---|---|---|---|---|

| NCI-H460 | Pyrimethamine | Potent growth inhibition correlated with high AIMP2-DX2 expression. | 0.01 µM | nih.gov |

| A549 | Pyrimethamine | Moderate growth inhibition. | 0.73 µM - 0.8 µM | nih.gov |

| HCC-1359 | Pyrimethamine | Moderate growth inhibition. | 14.3 µM | nih.gov |

| HCC-366 | Pyrimethamine | Weak growth inhibition. | 22.3 µM | nih.gov |

| H2087 | Pyrimethamine | Negligible growth inhibition correlated with low AIMP2-DX2 expression. | > 100 µM | nih.gov |

| WI-26 (Normal) | Pyrimethamine | No significant inhibitory effect. | > 100 µM | nih.gov |

Prostate Cancer Cell Lines

The antitumor effects of Pyrimethamine have been investigated in metastatic, castration-resistant prostate cancer (CRPC) cell lines DU145 and PC3. nih.govnih.gov Research demonstrated that Pyrimethamine inhibits cell proliferation, induces cell cycle arrest at the S phase, and promotes apoptosis. nih.govnih.gov

The mechanism underlying these effects was identified as the suppression of the p38-NF-κB signaling pathway. nih.govnih.gov By inhibiting this axis, Pyrimethamine exerts both antiproliferative and proapoptotic effects on prostate cancer cells. nih.gov The induction of apoptosis was confirmed by Annexin V-FITC/PI staining and was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of caspase-3. nih.gov Furthermore, the compound was shown to significantly reduce DNA synthesis in both DU145 and PC3 cells. nih.gov

Table 2: In Vitro Activity of Pyrimethamine Against Prostate Cancer Cell Lines

| Cell Line | Compound Tested | Effect | Mechanism | Reported IC₅₀ | Source |

|---|---|---|---|---|---|

| DU145 | Pyrimethamine | Inhibition of proliferation, S-phase arrest, induction of apoptosis. | Inhibition of the p38-NF-κB signaling pathway. | ~80 µM | nih.gov |

| PC3 | Pyrimethamine | Inhibition of proliferation, S-phase arrest, induction of apoptosis. | Inhibition of the p38-NF-κB signaling pathway. | ~100 µM | nih.gov |

Breast Cancer Cell Lines

While various 2,4-diaminopyrimidine derivatives have been explored for anticancer properties, detailed mechanistic studies of Pyrimethamine on the common breast cancer cell lines MCF-7 and MDA-MB-231 are less prevalent than for other cancer types. However, broader screenings have indicated that Pyrimethamine exhibits inhibitory activity against a variety of tumor cells, including the MCF-7 breast cancer cell line. aacrjournals.org Additionally, studies have suggested that Pyrimethamine can exert an anticancer effect in breast cancer models through immunomodulatory actions, specifically by enhancing the function of CD8+ T-cells, which are crucial for antitumor immunity. nih.gov

Table 3: In Vitro Activity of Pyrimethamine Against Breast Cancer Cell Lines

| Cell Line | Compound Tested | Observed Effect | Source |

|---|---|---|---|

| MCF-7 | Pyrimethamine | General inhibitory activity noted in a broad screening panel. | aacrjournals.org |

Immunomodulatory Effects on Isolated Lymphocytes

Pyrimethamine has been shown to exert significant immunomodulatory activities, particularly on human peripheral blood lymphocytes. nih.gov The compound inhibits the proliferation of lymphocytes stimulated with mitogens such as phytohaemagglutinin (PHA) and pokeweed mitogen (PWM). nih.gov

Furthermore, Pyrimethamine induces apoptosis in freshly isolated, activated human T lymphocytes. researchgate.netresearchgate.net This proapoptotic activity occurs through a mechanism that involves the intrinsic pathway, characterized by the activation of upstream caspases 8 and 10, loss of mitochondrial membrane potential, and downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Notably, this induction of apoptosis bypasses the CD95/Fas receptor, a common pathway for programmed cell death in lymphocytes. researchgate.net

Table 4: Immunomodulatory Effects of Pyrimethamine on Isolated Lymphocytes

| Cell Type | Compound Tested | Stimulant | Effect | Mechanism | Source |

|---|---|---|---|---|---|

| Human Lymphocytes | Pyrimethamine | Phytohaemagglutinin (PHA), Pokeweed Mitogen (PWM) | Irreversible inhibition of proliferation. | Blockade of endogenous thymidine (B127349) synthesis. | nih.gov |

| Activated Human T Lymphocytes | Pyrimethamine | PHA/IL-2 | Induction of apoptosis. | Activation of caspases 8 & 10; downregulation of Bcl-2; independent of CD95/Fas receptor. | researchgate.netresearchgate.net |

Enzyme Activity Modulation (e.g., Beta-N-Acetylhexosaminidase)

Investigations into Pyrimethamine have revealed its activity as a modulator of the lysosomal enzyme beta-N-acetylhexosaminidase A (Hex A). acs.orgscispace.com Rather than acting as a traditional inhibitor, Pyrimethamine functions as a pharmacological chaperone for Hex A. researchgate.net This is particularly relevant for certain mutations that cause Late-Onset Tay-Sachs disease, a neurodegenerative lysosomal storage disorder resulting from deficient Hex A activity. researchgate.netnih.gov

Pyrimethamine binds to mutant forms of the Hex A enzyme, stabilizing their structure and facilitating proper folding, which in turn enhances their residual catalytic activity. acs.orgresearchgate.net Structure-activity relationship studies on Pyrimethamine derivatives have demonstrated that the 2,4-diamino groups are critical for this chaperoning activity. acs.orgscispace.com A derivative lacking the chlorine atom was found to enhance enzyme activity even further than Pyrimethamine in patient cells. acs.org

Table 5: Enzyme Activity Modulation by Pyrimethamine

| Enzyme | Compound Tested | Effect | Mechanism of Action | Therapeutic Relevance | Source |

|---|---|---|---|---|---|

| Beta-N-acetylhexosaminidase A (Hex A) | Pyrimethamine | Enhancement of enzyme activity in cells with specific mutations. | Acts as a pharmacological chaperone, stabilizing mutant enzyme structure. | Potential treatment for Late-Onset Tay-Sachs disease. | acs.orgscispace.comresearchgate.netnih.gov |

In Vivo Animal Model Studies

Malaria Models (e.g., Plasmodium berghei, Plasmodium yoelii in mice)

The in vivo antimalarial efficacy of Pyrimethamine is well-documented in rodent models of malaria. These models are crucial for assessing the prophylactic and therapeutic potential of antimalarial compounds.

In studies using Plasmodium berghei, Pyrimethamine demonstrates causal prophylactic activity, effectively inhibiting the development of the parasite in the liver stage following sporozoite inoculation. nih.gov This prevents the progression to blood-stage infection. nih.gov The compound is also effective against the blood stages of P. berghei, and it is frequently used in combination with sulfadoxine (B1681781) to assess suppressive and curative activity, where it significantly reduces parasitemia compared to untreated controls. gsconlinepress.com

In the Plasmodium yoelii mouse model, Pyrimethamine is often used as a positive control due to its potent and reliable activity. researchgate.net It effectively clears parasites and is used to evaluate the efficacy of new potential antimalarial agents. researchgate.netnih.gov

Table 6: In Vivo Activity of Pyrimethamine in Rodent Malaria Models

| Malaria Model | Compound Tested | Study Type | Key Finding | Source |

|---|---|---|---|---|

| Plasmodium berghei | Pyrimethamine | Prophylactic | Inhibits liver-stage parasite development, preventing blood-stage infection. | nih.gov |

| Plasmodium berghei | Sulfadoxine/Pyrimethamine | Suppressive & Curative | Significantly reduces parasitemia in infected mice. | gsconlinepress.com |

| Plasmodium yoelii | Pyrimethamine | Curative | Used as a positive control to demonstrate potent reduction in parasitemia. | researchgate.net |

Models for Within-Host Selection of Drug Resistance

While specific studies on the within-host selection of resistance to this compound are not extensively documented, valuable insights can be drawn from models utilizing its close structural analog, pyrimethamine. These models are crucial for understanding the dynamics of how resistance to this class of compounds can emerge under drug pressure within a single host.

A key experimental framework is the mouse malaria model based on repeated incomplete treatment (RICT) or repeated interrupted treatment (RIT). asm.orgnih.gov In this model, mice infected with malaria parasites, such as Plasmodium berghei or Plasmodium yoelii, are treated with the drug. nih.govnih.gov The treatment is administered until parasitemia is significantly reduced but not completely cleared, after which it is interrupted. nih.gov When the parasite population recovers, the treatment cycle is repeated until a stable resistant phenotype emerges. nih.gov This methodology mimics scenarios of poor patient adherence or suboptimal drug exposure, which are significant drivers of resistance in clinical settings.

Research using this model has demonstrated that stable resistance to pyrimethamine can be reliably selected. asm.org The number of treatment cycles required to induce resistance varies between parasite strains but consistently occurs within a predictable timeframe. asm.org For instance, in P. berghei, stable resistance to pyrimethamine emerged after an average of approximately five to eight treatment cycles. asm.org In P. yoelii, resistance to pyrimethamine was observed after an average of five cycles. nih.gov The genetic basis for this resistance is well-established and linked to specific mutations in the parasite's dihydrofolate reductase (DHFR) gene. nih.govresearchgate.net These animal models provide a robust platform for investigating the evolutionary pathways to resistance for 2,4-diaminopyrimidine compounds.

| Parasite Species | Murine Model | Avg. Treatment Cycles to Stable Resistance |

|---|---|---|

| Plasmodium berghei (Leiden Strain) | Repeated Incomplete Treatment (RICT) | 5.44 ± 1.46 |

| Plasmodium berghei (Edinburgh Strain) | Repeated Incomplete Treatment (RICT) | 8.25 ± 1.50 |

| Plasmodium yoelii | Repeated Interrupted Treatment (RIT) | 5.4 ± 0.89 |

Immunomodulatory Effects in Malaria-Infected Murine Models

Investigations into the immunomodulatory properties of 2,4-diaminopyrimidine compounds have revealed potential effects beyond their primary antiparasitic action. Studies on the closely related compound pyrimethamine in murine models indicate that it can influence the host immune response.

In one study, pyrimethamine was found to enhance both antibody and delayed-type hypersensitivity responses to sheep red blood cells in mice. nih.gov This suggests a capacity for immunopotentiation. Furthermore, the same research noted that pyrimethamine could reverse the immunodepression observed in tumor-bearing mice, indicating a potential to restore compromised immune functions. nih.gov Another study focusing on human lymphocytes noted that pyrimethamine possesses immunomodulating activities, including the induction of apoptosis in these cells. nih.gov While these studies were not conducted in the context of active malaria infection, they establish that the 2,4-diaminopyrimidine scaffold can interact with and modulate the host immune system. The direct immunomodulatory effects of this compound within the specific context of a malaria-infected murine model require further dedicated investigation.

| Effect | Model System |

|---|---|

| Enhanced antibody response | Mice immunized with sheep red blood cells |

| Enhanced delayed-type hypersensitivity | Mice immunized with sheep red blood cells |

| Reversal of immunodepression | Tumor-bearing mice |

Cancer Xenograft Models (e.g., Lung Cancer, Prostate Cancer in nude mice)

The antineoplastic potential of this compound and its analogs has been explored in several cancer xenograft models. In the National Cancer Institute (NCI) screening program, the compound, identified by the identifier NSC 348405, was tested against a human lung cancer xenograft (LX-1) model in nude mice. cancer.gov

Further evidence of the anticancer activity of this structural class comes from studies of closely related compounds. One analog, 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP), demonstrated inhibitory activity against the growth of Walker carcinoma 256 tumors in rats. nih.gov More recently, a series of novel pyrimidine-2,4-diamine analogues were investigated for their activity against non-small cell lung cancer (NSCLC) A549 cells. nih.gov The lead compound from this series was shown to effectively inhibit tumor growth in vivo, suggesting that this chemical scaffold is a promising basis for the development of novel anticancer agents. nih.gov Xenograft models are indispensable for evaluating new treatment modalities and understanding the regulatory pathways of tumor progression. nih.gov The use of such models, including those derived from prostate and other cancers, allows for the study of compounds in a biological system that mimics aspects of human disease. nih.govresearchgate.net

| Compound | Cancer Model | Animal Model | Observed Outcome |

|---|---|---|---|

| This compound (NSC 348405) | Human Lung LX-1 Xenograft | Nude Mice | Evaluated in NCI screening |

| 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP) | Walker Carcinoma 256 | Rats | Inhibited tumor growth |

| Pyrimidine-2,4-diamine analogue (Y18) | Non-small cell lung cancer (A549) | In vivo model | Effectively inhibited tumor growth |

Rabies Virus Infection Models in Mice

The potential antiviral activity of the 2,4-diaminopyrimidine class of compounds has been assessed against the rabies virus. In a large screening of FDA-approved drugs for anti-rabies activity, pyrimethamine was identified as an inhibitor of rabies virus infection in in vitro cell culture experiments. nih.gov The mechanism of this inhibition was linked to the disruption of adenosine synthesis. nih.gov

However, when this promising in vitro activity was evaluated in a rabies virus infection model in mice, pyrimethamine demonstrated no efficacy in protecting the animals from the disease. nih.gov The researchers hypothesized that the lack of in vivo effect could be due to an observed interference of pyrimethamine with the host's innate immune response, which might negate its direct antiviral action. nih.gov This highlights a common challenge in drug development, where in vitro efficacy does not always translate to in vivo therapeutic benefit. Currently, there are no specific antiviral drugs available for rabies, and research continues to explore various compounds in preclinical models. mdpi.com

Pharmacokinetic Characteristics of Animal Models for Translational Research

A comprehensive pharmacokinetic profile for this compound in animal models is not widely available in the literature. However, extensive data on its analog pyrimethamine provide critical information for translational research, offering insights into the likely absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.

Pharmacokinetic studies of pyrimethamine in Sprague-Dawley rats have been conducted to characterize its profile. nih.gov In humans, population pharmacokinetic modeling has shown that pyrimethamine has a long terminal half-life, averaging around 5.5 days (132 hours), and a large volume of distribution, indicating extensive tissue uptake. researchgate.net The mean half-life has been reported to be between 85 and 122 hours in different adult populations. researchgate.net This long half-life is a key characteristic considered in designing treatment regimens.

Recent studies on other novel pyrimidine-2,4-diamine analogues have also provided relevant data; one active anticancer compound was found to have a suitable half-life and an oral bioavailability of 16.27% in animal models. nih.gov These data are essential for translating preclinical findings to clinical applications, as they help in determining appropriate dosing schedules and predicting drug exposure in humans. nih.govmmv.org

| Parameter | Value | Population |

|---|---|---|

| Half-life (t½) | ~5.5 days | Children |

| Volume of Distribution (Vd) | ~4.4 L/kg | Children |

| Half-life (t½) | 99.5 - 122.8 hours | Adults |

Analytical Methodologies for Research on 5 4 Chlorophenyl Pyrimidine 2,4 Diamine

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine from complex matrices. Various techniques, from high-performance liquid chromatography to thin-layer chromatography, offer the necessary selectivity and sensitivity for its determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of diaminopyrimidine derivatives due to its high resolution, speed, and sensitivity. researchgate.net It is extensively used for both qualitative and quantitative analysis in bulk drug materials and various formulations.

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of pyrimidine (B1678525) derivatives. researchgate.net In this technique, a nonpolar stationary phase (typically C8 or C18 silica (B1680970) gel columns) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Several RP-HPLC methods have been developed for the quantification of the structurally similar compound, pyrimethamine (B1678524).

One isocratic method allows for the measurement of pyrimethamine in plasma with a detection wavelength of 210 nm for increased sensitivity. nih.govpsu.edu Another method, developed for the simultaneous estimation of pyrimethamine and sulfamethoxypyrazine, utilizes a C8 column with UV detection at 254 nm. semanticscholar.org A simple, precise, and accurate RP-HPLC method has also been developed for the simultaneous identification and quantification of sulfadoxine (B1681781) and pyrimethamine in tablet dosage form, with detection performed at 230 nm. tandfonline.com

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Reference |

|---|---|---|---|---|---|

| C8 Column | Acetonitrile (B52724) : Potassium Dihydrogen Phosphate (B84403) (60:40 v/v) | 0.8 | UV at 254 nm | Pyrimethamine & Sulfamethoxypyrazine | semanticscholar.org |

| Waters μBondapak C18 | Acetonitrile : Phosphate Buffer (pH 2.5) (75:25 v/v) | 1.0 | UV at 230 nm | Pyrimethamine & Sulfadoxine | tandfonline.com |

| Hypersil BDS C18 | Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v) | 1.0 | UV at 237 nm | Pyrimethamine, Sulfadoxine & Artesunate (B1665782) | asiapharmaceutics.info |

Ion-Pairing HPLC is a variation of RP-HPLC that is particularly useful for separating ionic or highly polar compounds like this compound. This method involves adding an ion-pairing reagent to the mobile phase. tcichemicals.com The reagent, which has a charge opposite to that of the analyte, forms a neutral ion-pair with the analyte. This neutral complex has increased hydrophobicity, leading to greater retention on a nonpolar stationary phase and enabling separation. tcichemicals.com

For instance, an ion-pairing RP-HPLC method was developed to determine pyrimethamine concentrations in animal feeds. nih.govresearchgate.net This method uses tetramethylammonium (B1211777) chloride as the ion-pairing agent. nih.govresearchgate.net Another approach for the simultaneous determination of pyrimethamine and ormetoprim (B1677490) in chicken feed found that ion-pairing HPLC with sodium 1-octanesulfonate as the pairing ion generated more satisfactory results than ion-suppressing methods. oup.com

| Stationary Phase | Mobile Phase | Ion-Pairing Reagent | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|

| Intersil ODS-3V C18 | Acetonitrile : Water (25:75 v/v) | 0.01 M Tetramethylammonium chloride (pH 3.5) | 1.0 | Diode Array at 280 nm | nih.govresearchgate.net |

| μBondapak C18 | Methanol, Acetonitrile, Water | 1-Hexanesulphonic acid (PIC B6 reagent) | Not Specified | UV at 210 nm | nih.gov |

| Not Specified | Acetonitrile : Water (82:18 v/v) | 0.001 M Sodium 1-octanesulfonate (PIC B-8) | Not Specified | UV | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for quantifying trace levels of compounds in complex biological matrices like plasma. nih.govjapsonline.com

Several LC-MS/MS methods have been validated for the determination of pyrimethamine. One method allows for the simultaneous determination of pyrimethamine, sulphadoxine, and artesunate in human plasma using a C18 column and electrospray ionization (ESI) in positive mode. japsonline.combibliomed.orgsemanticscholar.org Another sensitive LC-MS method for pyrimethamine and sulfadoxine uses a mobile phase of acetonitrile and phosphate buffer. ekb.egekb.eg A highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed that requires only a microvolume (5 μL) of plasma. nih.gov In these methods, quantification is typically achieved using multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces background interference. nih.govekb.eg

| Stationary Phase | Mobile Phase | Ionization Mode | Mass Transition (m/z) | Linear Range (ng/mL) | Reference |

|---|---|---|---|---|---|

| Phenomenex C18 | Gradient of 20mM Ammonium Acetate (0.5% Acetic Acid) and Methanol (0.5% Acetic Acid) | ESI Positive | Not Specified | 5 - 30 | japsonline.combibliomed.orgsemanticscholar.org |

| ACE Excel SuperC18 | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | ESI Positive | 249 → 233 | 2 - 1000 | nih.gov |

| Phenomenex C18 | Acetonitrile : Phosphate Buffer (pH 2.5) (75:25 v/v) | ESI | Not Specified | 5 - 30 | ekb.egekb.eg |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and quantification capabilities. nih.govwikipedia.org It is a simple, rapid, and cost-effective method for the simultaneous analysis of multiple samples. A validated HPTLC method has been established for the simultaneous analysis of pyrimethamine and sulphadoxine in bulk drugs and tablet formulations. researchgate.netresearchgate.net The separation is achieved on precoated silica gel 60F254 plates, and densitometric evaluation is performed to quantify the analytes. researchgate.netresearchgate.net This technique has also proven effective in identifying counterfeit antimalarial tablets, demonstrating its utility in drug quality surveillance. nih.gov

| Stationary Phase | Mobile Phase | Detection | RF Value (Pyrimethamine) | Linear Range (ng/band) | Reference |

|---|---|---|---|---|---|

| Precoated Silica Gel 60F 254 TLC plates | Chloroform : n-Butanol : Acetone (6 : 1.5 : 2, v/v/v) | Densitometry at 254 nm | 0.27 | 100 - 500 | researchgate.netresearchgate.net |

Spectrophotometric Determination Methods

Spectrophotometric methods are widely used for the analysis of pharmaceutical compounds due to their simplicity, speed, and affordability. These methods are typically based on the formation of a colored complex between the drug and a specific reagent, which can then be quantified by measuring its absorbance at a specific wavelength.

Several spectrophotometric methods have been developed for pyrimethamine. One method involves an ion-pair extraction procedure using bromocresol purple as a counter ion, with the resulting yellow complex measured at 420 nm. jfda-online.com Another approach is based on the complexation reaction with chloranilic acid, which acts as a π-acceptor, forming a colored complex that absorbs maximally at 520 nm. nih.gov A different method utilizes the reaction with 1,2-naphthoquinone-4-sulfonate (NQS), where the colored product is measured at 483 nm. researchgate.net Additionally, dual-wavelength and multicomponent analysis methods have been developed for the simultaneous estimation of pyrimethamine and sulphadoxine. psu.edu

| Reagent | Wavelength (λmax) | Linear Range (µg/mL) | Molar Absorptivity (L mol-1 cm-1) | Reference |

|---|---|---|---|---|

| Bromocresol Purple (BCP) | 420 nm | 0.62 - 7.5 | Not Specified | jfda-online.com |

| Chloranilic Acid | 520 nm | Linear at 0.015 mg/mL | Not Specified | nih.gov |

| 1,2-Naphthoquinone-4-sulfonate (NQS) | 483 nm | 12 - 40 | 5.8 × 103 | researchgate.net |

| Dual Wavelength Method | ΔA at 246 & 298 nm | 3 - 18 | Not Specified | psu.edu |

Method Validation Parameters for Analytical Research

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. europa.eueuropa.eu For a compound such as this compound, which may be an active pharmaceutical ingredient (API) or a key intermediate, robust analytical methods are essential for ensuring identity, purity, and quality. The validation process involves evaluating a series of performance characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines, to ensure the method is reliable, reproducible, and accurate. europa.eubiotech-spain.com These parameters confirm that the analytical procedure is fit for purpose, whether it is for quantitative analysis of the bulk substance, determination of impurities, or other quality control tests. duyaonet.com

Specificity/Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. biotech-spain.com For this compound, a specific method ensures that the signal measured comes solely from the compound itself, without interference from precursors, side-reaction products, or excipients in a potential formulation.